3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the class of triazino-purines This compound is characterized by its unique structure, which includes a triazino ring fused to a purine moiety, and is substituted with a 4-chlorophenyl group, two methyl groups, and a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazino Ring: The triazino ring can be synthesized by the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Purine Ring Formation: The triazino ring is then fused with a purine moiety through a series of condensation reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazino ring or the purine moiety, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors. It serves as a probe to understand the structure-activity relationships of triazino-purine derivatives.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anticancer, antimicrobial, and antiviral activities. Studies have demonstrated its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. It is also explored for its potential use in agrochemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, the compound can modulate receptor activity, leading to changes in downstream signaling events that affect cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo ring structure and exhibit comparable biological activities, such as kinase inhibition and antiproliferative effects.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds also contain a triazino ring fused to a quinoxaline moiety and are studied for their anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3]benzoxazole Derivatives: These compounds are known for their antimicrobial activities and are synthesized using similar synthetic routes.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11(2)9-26-18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-14(22-26)12-5-7-13(20)8-6-12/h5-8H,1,9-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUGSZXQERMHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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